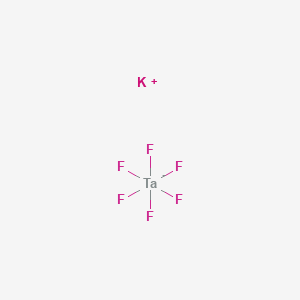

六氟钽酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hexafluorotantalate is an inorganic compound. It is primarily used to produce metallic tantalum by reduction with sodium . It is the potassium salt of the hexafluorotantalate anion . This white, water-soluble solid is an intermediate in the purification of tantalum from its ores and is the precursor to the metal .

Synthesis Analysis

Potassium hexafluorotantalate undergoes alkali pressure decomposition, and the optimal decomposition conditions were obtained under a reaction time of 2 h, oxygen partial pressure 2.5 MPa, liquid–solid ratio 4:1, basicity 40 wt.%, and temperature 200 °C .Molecular Structure Analysis

The molecular structure of Potassium hexafluorotantalate is represented by the formula F6KTa . It has a tunnel structure formed by TiO2 octahedra sharing edges or corners and with the potassium atoms located in the tunnels .Chemical Reactions Analysis

K2[TaF7] is primarily used to produce metallic tantalum by reduction with sodium. This takes place at approximately 800 °C in molten salt and proceeds via a number of potential pathways .Physical and Chemical Properties Analysis

Potassium hexafluorotantalate has a molecular weight of 334.0366 g/mol . It is slightly soluble in water . The specific volume varies versus molar composition according to the ‘‘additive law’’ and provides no special points for the KF – K2TaF7 and KCl – K2TaF7 systems .科学研究应用

1. 农业研究

- 农业中的钾:钾 (K) 是农业中的关键营养素,影响土壤和植物生理。研究强调需要了解土壤中钾的有效性及其在植物胁迫情况(包括疾病、霜冻、热/干旱和盐度)中的作用。这对于提高作物质量和减轻农业中的胁迫至关重要 (Römheld 和 Kirkby,2010)。

2. 电化学应用

- 钾离子电池:源自脱脂棉的高度无序硬碳,经处理可用于钾离子电池,表现出高初始库仑效率和循环稳定性。这强调了钾基应用在储能中的潜力 (He 等人,2018)。

- 钾基电池中的负极材料:关于 MoS2 作为钾离子嵌入负极中的一种长寿命主体材料的研究,突出了金属二卤化物在这些应用中的潜力 (Ren 等人,2017)。

3. 化学和催化性质

- 氟化合物和无机钾:氟化钾和二氟化钾在各种应用中发挥着重要作用,包括在制造银焊剂助焊剂、冶金操作中以及作为化学反应中的催化剂 (Papcun,2000)。

- 氟化钾在对映选择性合成中:氟化钾用于氢键相转移催化,用于合成 β-氟胺,证明了其在不对称 C-F 键形成中的效用 (Pupo 等人,2019)。

4. 环境和土壤科学

- 土壤中钾溶解细菌:在烟草根际土壤中使用钾溶解细菌 (KSB) 表明可以减少化肥的使用,从而减轻环境影响。KSB 将不溶性钾转化为植物可利用的形式 (Zhang 和 Kong,2014)。

作用机制

Target of Action

Potassium hexafluorotantalate is an inorganic compound with the formula K2[TaF6]. It is primarily used in the industrial production of metallic tantalum . . It’s worth noting that potassium, a component of the compound, plays a crucial role in various biological processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Mode of Action

Potassium ions, which are part of the compound, are known to be the primary intracellular cation found in virtually all body tissues . They play a key role in maintaining cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Biochemical Pathways

For instance, it plays a crucial role in the action potential mechanism that enables nerve impulse transmission .

Pharmacokinetics

Potassium, a component of the compound, is known to be readily absorbed in the gastrointestinal tract, distributed throughout the body’s cells, and excreted primarily through the kidneys .

Result of Action

For instance, it helps maintain cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexafluorotantalate. For instance, the solubility of the compound in water can affect its bioavailability . Additionally, factors such as pH and temperature can influence its stability .

安全和危害

未来方向

Potassium hexafluorotantalate has attracted great interest in the areas of photocatalysis, reinforcement of materials, biomaterials, etc . The recovery and preparation of potassium fluorotantalate from high-tantalum-bearing waste slag by pressure alkaline decomposition is a promising research direction .

属性

IUPAC Name |

potassium;hexafluorotantalum(1-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ta-](F)(F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KTa |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0366 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)